2-Iodopyridine-3-carboxylic acid
Overview
Description
2-Iodopyridine-3-carboxylic acid is an organic compound with the molecular formula C6H4INO2 It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by an iodine atom, and the carboxylic acid group is attached to the third position
Mechanism of Action
Target of Action
It’s worth noting that iodopyridines, in general, are often used as reagents in the production of various biochemical compounds .
Biochemical Pathways
Pyridine derivatives are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), and its reduced form nadh . Therefore, it’s plausible that 2-Iodopyridine-3-carboxylic acid might influence these pathways.
Result of Action
Given its potential role in the production of nad±dependent enzymes, it may influence cellular energy metabolism .
Action Environment
Like other iodopyridines, its reactivity and stability may be influenced by factors such as temperature, ph, and the presence of other chemical species .
Biochemical Analysis
Cellular Effects
It is known that 2-Iodopyridine is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodopyridine-3-carboxylic acid typically involves the iodination of pyridine derivatives. One common method is the direct iodination of 3-carboxypyridine using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the electrophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Iodopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where boronic acids are used to form carbon-carbon bonds.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an aqueous or organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohols or aldehydes.
Scientific Research Applications
2-Iodopyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials science.
Comparison with Similar Compounds
2-Bromopyridine-3-carboxylic Acid: Similar structure but with a bromine atom instead of iodine.
2-Chloropyridine-3-carboxylic Acid: Contains a chlorine atom instead of iodine.
2-Fluoropyridine-3-carboxylic Acid: Contains a fluorine atom instead of iodine.
Uniqueness: 2-Iodopyridine-3-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine make it a valuable intermediate in various organic transformations.
Properties
IUPAC Name |
2-iodopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYRTRGLKSAGJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501640 | |
Record name | 2-Iodopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6042-35-9 | |
Record name | 2-Iodo-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6042-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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